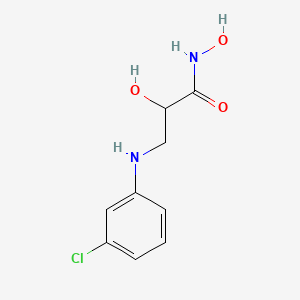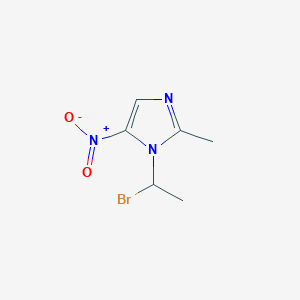
1-(1-Bromoethyl)-2-methyl-5-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromoethyl)-2-methyl-5-nitro-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromoethyl group, a methyl group, and a nitro group attached to the imidazole ring
Vorbereitungsmethoden
The synthesis of 1-(1-Bromoethyl)-2-methyl-5-nitro-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methyl-5-nitro-1H-imidazole.
Bromination: The 2-methyl-5-nitro-1H-imidazole is then subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
1-(1-Bromoethyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromoethyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 1-(1-Bromoethyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromoethyl)-2-methyl-5-nitro-1H-imidazole can be compared with other similar compounds, such as:
1-(1-Bromoethyl)-2-methyl-1H-imidazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(1-Bromoethyl)-5-nitro-1H-imidazole: Lacks the methyl group, which may affect its solubility and interaction with other molecules.
2-Methyl-5-nitro-1H-imidazole: Lacks the bromoethyl group, which may influence its ability to undergo substitution reactions.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
64039-48-1 |
|---|---|
Molekularformel |
C6H8BrN3O2 |
Molekulargewicht |
234.05 g/mol |
IUPAC-Name |
1-(1-bromoethyl)-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C6H8BrN3O2/c1-4(7)9-5(2)8-3-6(9)10(11)12/h3-4H,1-2H3 |
InChI-Schlüssel |
ZYOWHXZMTKWDOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1C(C)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


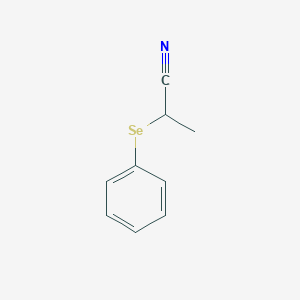
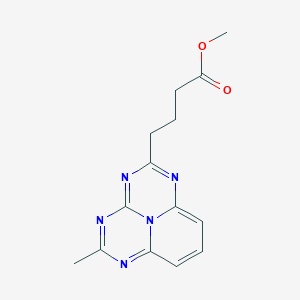
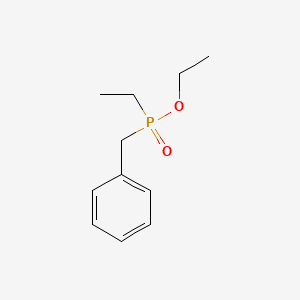

![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
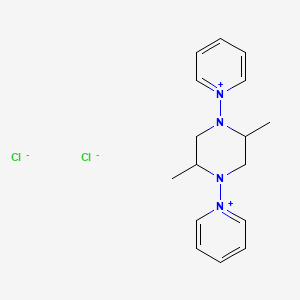

![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)

![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
